1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane
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Overview
Description
1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is a complex organic compound that features a furan ring, a tetrahydrofuran ring, and a diazepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. One common approach is to start with the formation of the furan ring, followed by the introduction of the tetrahydrofuran and diazepane rings through a series of condensation and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: Various substitution reactions can occur on the furan and tetrahydrofuran rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-3-carboxaldehyde, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may exhibit biological activities such as antimicrobial, anticancer, and anti-inflammatory effects, making it a candidate for drug development.
Industry
In industry, the compound could be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structural features may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. The furan and diazepane rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan derivatives and diazepane-containing molecules. Examples include furan-3-methanol and diazepam derivatives.
Uniqueness
1-(Furan-2-carbonyl)-4-(oxolan-3-yl)-1,4-diazepane is unique due to its combination of furan, tetrahydrofuran, and diazepane rings. This unique structure imparts distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
furan-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c17-14(13-3-1-9-19-13)16-6-2-5-15(7-8-16)12-4-10-18-11-12/h1,3,9,12H,2,4-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WORMEJHGLBGXSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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